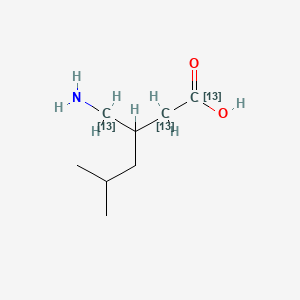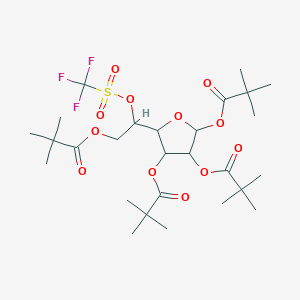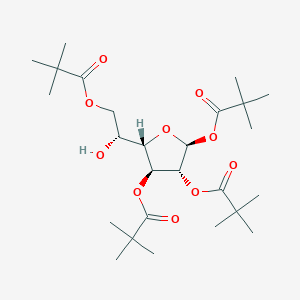
3-FPr-6-Me-Tetrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluoropropyl-6-Methyl-Tetrazine is a heterocyclic compound that belongs to the tetrazine family Tetrazines are known for their unique structure, which includes a six-membered ring containing four nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoropropyl-6-Methyl-Tetrazine typically involves the reaction of a substituted nitrile with hydrated hydrazine in the presence of dichloromethane and ethanol. This reaction is followed by oxidation using sodium nitrite in acetic acid . The process can be carried out under microwave-assisted conditions to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of tetrazines, including 3-Fluoropropyl-6-Methyl-Tetrazine, often employs solid-phase synthesis and multicomponent one-pot reactions. These methods are advantageous due to their efficiency and scalability .
化学反応の分析
Types of Reactions
3-Fluoropropyl-6-Methyl-Tetrazine undergoes various types of chemical reactions, including:
Electrophilic Addition: This reaction involves the addition of an electrophile to the compound.
Coupling Reactions: These reactions involve the formation of a new bond between two molecules.
Nucleophilic Displacement: This reaction involves the replacement of a leaving group by a nucleophile.
Intramolecular Cyclization: This reaction leads to the formation of a cyclic structure within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include dichloromethane, ethanol, sodium nitrite, and acetic acid. Microwave-assisted conditions are often employed to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, electrophilic addition reactions may yield substituted tetrazine derivatives, while coupling reactions can produce complex tetrazine-based structures .
科学的研究の応用
3-Fluoropropyl-6-Methyl-Tetrazine has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 3-Fluoropropyl-6-Methyl-Tetrazine involves its ability to undergo rapid bioorthogonal reactions. These reactions are characterized by their fast kinetics and high specificity, making them suitable for in vivo applications. The compound’s unique fluorescence properties also play a crucial role in its mechanism of action, allowing for efficient imaging and detection .
類似化合物との比較
Similar Compounds
Similar compounds to 3-Fluoropropyl-6-Methyl-Tetrazine include:
- 3-Amino-6-Chlorotetrazine
- 3-Amino-6-Methylthiotetrazine
Uniqueness
What sets 3-Fluoropropyl-6-Methyl-Tetrazine apart from its similar compounds is its unique combination of a fluoropropyl group and a methyl group. This combination enhances its reactivity and fluorescence properties, making it particularly valuable for applications in bioorthogonal chemistry and materials science .
特性
CAS番号 |
1629962-55-5 |
|---|---|
分子式 |
C6H9FN4 |
分子量 |
155.16 |
純度 |
>95% |
同義語 |
3-(3-Fluoropropyl)-6-methyl-1,2,4,5-tetrazine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











